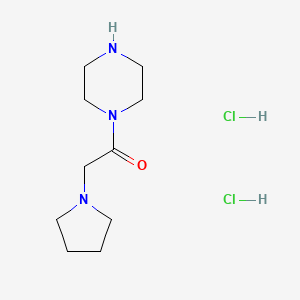
1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one dihydrochloride typically involves the reaction of piperazine with pyrrolidine under specific conditions. The synthetic route often includes the use of solvents and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one dihydrochloride can be compared with other similar compounds, such as:
1-(Piperazin-1-yl)-2-(morpholin-1-yl)ethan-1-one dihydrochloride: This compound contains a morpholine ring instead of a pyrrolidine ring, which may result in different chemical and biological properties.
1-(Piperazin-1-yl)-2-(piperidin-1-yl)ethan-1-one dihydrochloride:
Properties
Molecular Formula |
C10H21Cl2N3O |
|---|---|
Molecular Weight |
270.20 g/mol |
IUPAC Name |
1-piperazin-1-yl-2-pyrrolidin-1-ylethanone;dihydrochloride |
InChI |
InChI=1S/C10H19N3O.2ClH/c14-10(9-12-5-1-2-6-12)13-7-3-11-4-8-13;;/h11H,1-9H2;2*1H |
InChI Key |
MRFKJPYUDAZKJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(=O)N2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















